
2,4,6-トリメトキシピリミジン
概要
説明
2,4,6-Trimethoxypyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of three methoxy groups attached to its pyrimidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it an interesting subject of study in organic chemistry and various application fields.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,4,6-trimethoxypyrimidine, often involves multistep chemical reactions. For instance, one approach to synthesizing pyrimidine derivatives can include the condensation of diketene with an aliphatic or aromatic amine, followed by a reaction with an aromatic aldehyde and a substituted uracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, resulting in high yields (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethoxypyrimidine is characterized by the pyrimidine core, a six-membered ring containing two nitrogen atoms at positions 1 and 3, and three methoxy groups (-OCH3) attached at positions 2, 4, and 6. This structure has been analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to determine its conformation and electronic distribution (Hoz et al., 2002).
Chemical Reactions and Properties
Pyrimidine derivatives, including 2,4,6-trimethoxypyrimidine, undergo a range of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions can include substitutions, additions, and cyclization processes, significantly influenced by the electron-donating methoxy groups, which can activate the pyrimidine ring towards nucleophilic substitution (Gangjee et al., 2004).
科学的研究の応用
化学合成
「2,4,6-トリメトキシピリミジン」はピリミジン誘導体です。 これは、2,4,6-トリクロロピリミジンとナトリウムエトキシドを70〜100℃で反応させることによって合成できます . この化合物は、さらにヒルベルト・ジョンソン反応によって1,6-ジヒドロ-2,4-ジメトキシ-1-メチル-6-オキソピリミジンに変換できます .
メチル化研究におけるモデル化合物
「2,4,6-トリメトキシピリミジン」は、バルビツール酸とその誘導体をジアゾメタンでメチル化した際に生成される混合物の定性組成を決定する研究において、モデル化合物として使用できます . このアプリケーションは、有機化学におけるメチル化プロセスを理解する上で重要です。
細胞毒性研究
医薬品化学の分野では、「2,4,6-トリメトキシピリミジン」は、構造活性相関研究に潜在的に使用できます。 たとえば、「2,4,6-トリメトキシピリミジン」と構造的に類似した2,2’:6’,2"-ターピリジン骨格は、いくつかのヒト癌細胞株に対して有意な細胞毒性を示すことがわかっています . これは、「2,4,6-トリメトキシピリミジン」を同様の研究に使用して、その細胞毒性効果を理解できる可能性を示唆しています。
Safety and Hazards
2,4,6-Trimethoxypyrimidine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper titled “Enhanced trimethoxypyrimidine degradation by piezophotocatalysis of BaTiO3/Ag3PO4 using mechanical vibration and visible light simultaneously” discusses the enhanced degradation of trimethoxypyrimidine (TMP) achieved by the piezophotocatalysis of barium titanate/silver orthophosphate (BaTiO3/Ag3PO4) using both mechanical and light energy .
作用機序
Target of Action
2,4,6-Trimethoxypyrimidine is a pyrimidine derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by the hilbert-johnson reaction . This transformation might play a role in its interaction with biological targets.
Biochemical Pathways
It has been used as a model compound in a study to determine the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . This suggests that it may have some influence on methylation processes.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4,6-Trimethoxypyrimidine, it is recommended to avoid dust formation and ensure adequate ventilation during handling . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
2,4,6-trimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAFLZWVUIBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352453 | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13106-85-9 | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2,4,6-trimethoxypyrimidine?
A: 2,4,6-Trimethoxypyrimidine is a pyrimidine derivative where three hydrogen atoms at the 2, 4, and 6 positions are substituted by methoxy (-OCH3) groups. While the provided abstracts lack specific spectroscopic data, [] describes the use of proton nuclear magnetic resonance (p.m.r.) spectrometry and the shift reagent Europium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) to study 2,4,6-trimethoxypyrimidine and similar methoxylated pyrimidines. This technique provides information about the arrangement of hydrogen atoms within the molecule, aiding in structural elucidation.
Q2: How does 2,4,6-trimethoxypyrimidine react with methyl iodide?
A: Research suggests that 2,4,6-trimethoxypyrimidine undergoes isomerization in the presence of methyl iodide. [, ] This means the reaction causes a rearrangement of atoms within the molecule, leading to the formation of different isomers. The specific isomerization products and the mechanism are not detailed in the provided abstracts.
Q3: Can 2,4,6-trimethoxypyrimidine be used as a building block for other compounds?
A: Yes, 2,4,6-trimethoxypyrimidine can serve as a precursor for the synthesis of Schiff bases. [] Specifically, it reacts with various anilines (methyl-, methoxy-, nitro- and unsubstituted) via a condensation reaction, resulting in the formation of Schiff bases with varying substituents. This highlights the potential of 2,4,6-trimethoxypyrimidine as a starting material for creating diverse chemical compounds.
Q4: Are there any studies on the biological activity of 2,4,6-trimethoxypyrimidine derivatives?
A: While not directly addressed in the provided abstracts, one study investigates the synthesis of 5-α-dialkylaminoacylamino-2,4,6-trimethoxypyrimidine derivatives. [] Although the abstract lacks specifics on biological activity, the presence of the dialkylaminoacylamino group suggests potential pharmaceutical relevance. Such groups are often incorporated into drug molecules to modulate their pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




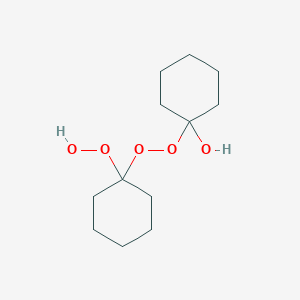
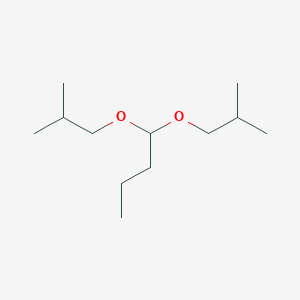
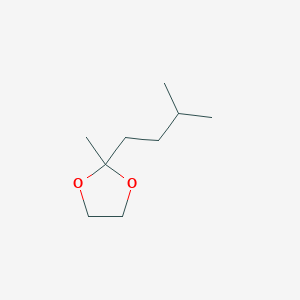
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
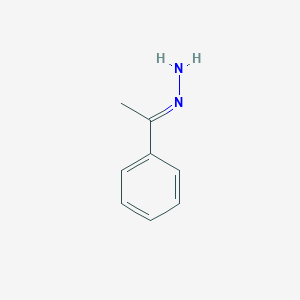
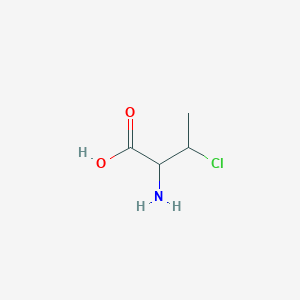
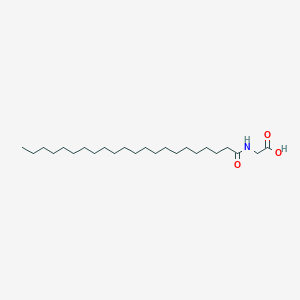




![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
